(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-2-30-17-8-6-16(7-9-17)20-19(21(27)18-5-3-14-31-18)22(28)23(29)26(20)12-4-11-25-13-10-24-15-25/h3,5-10,13-15,20,28H,2,4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOFZXZVSBXBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Core: The pyrrolidine-2,3-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acyl chloride.
Attachment of the Hydroxythiophenyl Group: The hydroxythiophenyl group can be attached through a nucleophilic substitution reaction involving a thiophenol derivative and a suitable electrophile.
Incorporation of the Imidazolylpropyl Group: The imidazolylpropyl group can be introduced via an alkylation reaction using an imidazole derivative and a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxythiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine-2,3-dione core, potentially yielding hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Hydroxyl derivatives and reduced carbonyl compounds.
Substitution: Various substituted imidazolylpropyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its diverse functional groups allow for the exploration of various pharmacophores and biological activities.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocyclic Scaffolds
The pyrrolidine-2,3-dione core distinguishes the target compound from other heterocyclic systems. Key comparisons include:
Substituent Effects
Aryl Groups
- Thiophene vs. Phenyl : The thiophene moiety (target) introduces sulfur-based resonance effects, altering electronic properties compared to purely aromatic substituents in compounds .
Heterocyclic Side Chains
Spectroscopic Characterization
- NMR Shifts : The imidazole and thiophene groups in the target would produce distinct 1H-NMR signals (e.g., imidazole protons at δ 7.5–8.5 ppm; thiophene protons at δ 6.5–7.5 ppm), differing from pyridinyl (δ 8.0–9.0 ppm) or methoxyphenyl (δ 3.8 ppm for OCH3) in analogs .
- UV-Vis: The conjugated enol-thiophene system may exhibit λmax ~300–350 nm, similar to Isorhamnetin glycosides () but distinct from non-conjugated analogs .
Biological Activity
The compound (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. It features multiple functional groups including an imidazole ring, a thiophenyl group, and a pyrrolidinone moiety, which may contribute to its biological activity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole and imidazole derivatives have been studied for their cytotoxic effects against various cancer cell lines. The presence of specific substituents on the aromatic rings often correlates with enhanced activity.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HT29 | 1.61 | |
| Compound B | Jurkat | 1.98 | |
| Compound C | A431 | <0.5 |
Antimicrobial Activity
Studies have shown that similar pyrrolidine derivatives possess antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Anticonvulsant Activity
Compounds with similar frameworks have demonstrated anticonvulsant effects in animal models. The structure-activity relationship (SAR) suggests that modifications to the phenyl or imidazole rings can enhance efficacy.
Case Studies
Case Study 1: Synthesis and Evaluation of Pyrrolidine Derivatives
A study synthesized various pyrrolidine derivatives, including those with thiophenyl and imidazole groups. These derivatives were evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) test in mice, showing promising results.
Case Study 2: Cytotoxicity Assessment in Cancer Cell Lines
Another investigation assessed the cytotoxicity of similar compounds against multiple cancer cell lines, including MCF-7 and A549. The findings indicated that specific structural modifications led to increased potency compared to standard chemotherapeutics.
The biological activities of the compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Compounds with imidazole rings often act as enzyme inhibitors.
- Interference with Cell Signaling Pathways: The presence of multiple aromatic systems can lead to interactions with cellular receptors.
- Induction of Apoptosis: Some derivatives have been shown to activate apoptotic pathways in cancer cells.
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step protocols, including condensation reactions and cyclization. For example, thiophene-containing analogs are synthesized via refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid mixtures (2–4 hours, 80–100°C), followed by recrystallization . Optimization includes adjusting molar ratios (e.g., 1:1 to 1:3 for reactants), solvent polarity (DMF vs. ethanol), and temperature gradients to enhance regioselectivity. Monitoring via TLC and iterative recrystallization improves purity .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions, particularly the (4E)-configuration and imidazole-propyl linkage. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like the pyrrolidine-2,3-dione carbonyl (stretching ~1700–1750 cm⁻¹) . Purity is assessed via HPLC (≥95% purity threshold) with C18 columns and acetonitrile/water gradients .
Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity or interaction with biological targets?
Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, charge distribution) to predict electrophilic/nucleophilic sites. For example, the hydroxy(thiophen-2-yl)methylidene group shows high electron density, favoring interactions with cysteine residues in enzymes . Molecular dynamics simulations model binding affinities to targets like cytochrome P450, guided by crystallographic data from analogous thiazolidinones .
Advanced: How should researchers address contradictory data in reaction mechanisms involving this compound?
Contradictions (e.g., unexpected byproducts in imidazole-propyl coupling) require mechanistic reinvestigation. Techniques include:
- Kinetic isotope effects to identify rate-determining steps.
- In situ FTIR to track intermediate formation.
- Isotopic labeling (e.g., ¹⁵N in the pyrrolidine ring) to trace bond rearrangements .
Comparative studies with control molecules (e.g., omitting the thiophene group) isolate variables .
Advanced: What strategies evaluate the compound’s stability under varying pH and temperature conditions?
- pH stability : Incubate in buffers (pH 2–10, 37°C) and monitor degradation via HPLC. The ethoxyphenyl group may hydrolyze under alkaline conditions (pH >9) .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >200°C for the pyrrolidine-dione core). Differential Scanning Calorimetry (DSC) detects phase transitions .
Advanced: How can regioselectivity challenges in functionalizing the thiophene or imidazole moieties be resolved?
Regioselective modifications require:
- Protecting groups : Temporarily block the imidazole nitrogen during thiophene bromination.
- Catalytic control : Use Pd/Cu catalysts for cross-couplings at the thiophene 5-position .
- Spectroscopic monitoring : Real-time ¹H NMR tracks substituent incorporation .
Advanced: What experimental designs assess the compound’s potential as an enzyme inhibitor or therapeutic candidate?
- Enzyme assays : Measure IC₅₀ against targets (e.g., COX-2 or kinases) using fluorescence-based substrates .
- Crystallography : Co-crystallize with human serum albumin to study binding modes .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) with dose-response curves (1–100 µM) .
Advanced: How does X-ray crystallography validate the stereochemical assignment of the (4E)-configuration?
Single-crystal X-ray diffraction confirms the (4E)-geometry by measuring dihedral angles between the ethoxyphenyl and thiophene groups. For example, analogous pyrrolidine-diones show C=C bond lengths of ~1.34 Å and torsion angles <10°, consistent with E-configurations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
